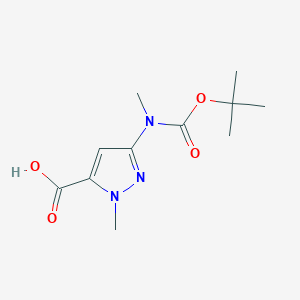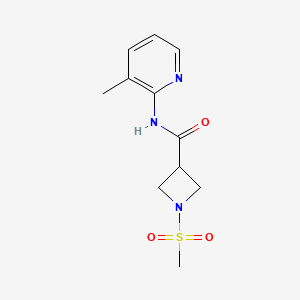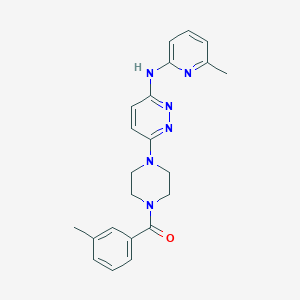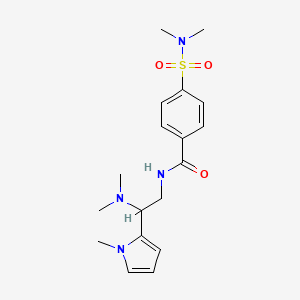
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves a multi-step process. Initially, benzenesulfonyl chloride is reacted with 1-aminopiperidine under controlled pH conditions in aqueous media to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequently, this compound undergoes substitution at the nitrogen atom with various electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride and N,N-Dimethylformamide to produce a new series of N-substituted acetamide derivatives featuring a piperidine moiety .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed using various spectroscopic techniques. Infrared spectroscopy (IR), Electron Impact Mass Spectrometry (EIMS), and Proton Nuclear Magnetic Resonance ((1)H-NMR) spectral data are utilized to verify the structure of the new N-substituted acetamide derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the initial formation of a sulfonamide linkage followed by a substitution reaction at the nitrogen atom. The use of sodium hydride suggests that the substitution reaction proceeds through a deprotonation step, facilitating the nucleophilic attack on the electrophilic bromoacetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided data. However, the evaluation of these compounds against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes indicates that they possess biological activity, which is often influenced by their physical and chemical characteristics. The compounds exhibit promising activity against the tested enzymes, although some remain inactive against lipoxygenase enzymes, suggesting a degree of specificity in their action .
The synthesized N-substituted acetamide derivatives are evaluated for their biological activity, particularly as inhibitors of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These enzymes are relevant in various physiological processes and diseases, making the compounds potential therapeutic agents. The data does not provide specific case studies, but the evaluation of enzyme inhibition is a common approach in the development of new drugs for conditions such as Alzheimer's disease, where acetylcholinesterase inhibitors are used to improve cognitive function .
In a separate study, the synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines are described. These compounds are synthesized through cyclodesulfurization, followed by monoalkylation and deprotection steps. The antihistaminic activity is assessed in vivo using compound 48/80 induced lethality test in rats and histamine-induced lethality test in guinea pigs. The phenylethyl derivatives are found to be the most potent after oral administration, indicating the potential for these compounds to be developed as antihistamine drugs .
特性
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-25(2)15-18-7-5-9-21(24(18)32-25)31-16-23(30)26-19-10-12-29(13-11-19)22-14-17-6-3-4-8-20(17)27-28-22/h5,7,9,14,19H,3-4,6,8,10-13,15-16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRERSJUULCHWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3CCN(CC3)C4=NN=C5CCCCC5=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)
![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)
![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)
![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2522096.png)


![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2522103.png)




![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2522109.png)
![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522111.png)
![3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2522113.png)